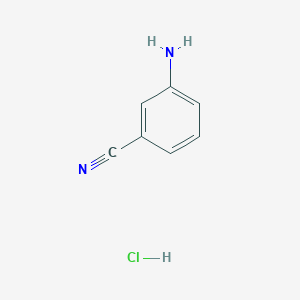

M-Aminobenzonitrile hydrochloride

Description

Historical Context and Evolution of Research on Aminobenzonitriles

The study of benzonitrile (B105546) and its derivatives has a rich history dating back to the 19th century, intertwined with the development of synthetic organic chemistry. Benzoic acid, a related compound, was discovered in the 16th century, with its structure being elucidated in the 1830s by chemists like Justus von Liebig and Friedrich Wöhler. wikipedia.org The development of methods to introduce amino and cyano functionalities onto the benzene (B151609) ring paved the way for the synthesis of aminobenzonitriles.

Early research into aminobenzonitriles was largely focused on their synthesis and the exploration of their fundamental chemical reactivity. Key synthetic methods that emerged over time include the reduction of nitrobenzonitriles, the cyanation of anilines, and the dehydration of aminobenzamides. patsnap.com One established method for producing aminobenzonitriles involves the reduction of the corresponding nitrobenzonitrile in a hydrochloric acid medium, which directly yields the aminobenzonitrile hydrochloride salt. chemsrc.com Another common industrial method is the dehydration of aminobenzamide. patsnap.com

The evolution of research on aminobenzonitriles has been driven by their utility as intermediates. In the mid-20th century, their role in the synthesis of dyes and other organic materials was a significant focus. As the fields of medicinal chemistry and material science advanced, so too did the interest in the diverse molecular scaffolds that could be accessed from aminobenzonitrile isomers.

Academic Significance of M-Aminobenzonitrile Hydrochloride as a Chemical Entity

The academic significance of m-aminobenzonitrile hydrochloride lies in its bifunctional nature, which allows for a variety of chemical transformations. The amino group can undergo a wide range of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.

The hydrochloride form of m-aminobenzonitrile offers practical advantages in a laboratory setting. It is typically a more stable, crystalline solid compared to the free base, which can be susceptible to oxidation and degradation. This stability makes it easier to weigh and handle accurately. For many reactions, particularly those carried out in acidic or neutral conditions, the hydrochloride salt can be used directly.

The compound's utility is demonstrated in its role as a precursor in the synthesis of various heterocyclic systems. For instance, enaminonitriles, which can be derived from aminobenzonitriles, are key intermediates in the synthesis of pyrazoles, isoxazoles, and pyrimidines. researchgate.netnih.gov

Overview of Key Research Trajectories in Contemporary Organic Chemistry

Contemporary research involving m-aminobenzonitrile and its hydrochloride salt is largely focused on its application as a building block in the synthesis of functional molecules with potential applications in medicine and materials science.

One major research trajectory is the use of m-aminobenzonitrile in the synthesis of novel heterocyclic compounds with potential therapeutic properties. For example, aminobenzonitriles are precursors to quinazolines, a class of compounds known to exhibit a wide range of biological activities, including as anticancer agents. Benzonitrile derivatives, in general, are explored for their antibacterial, antifungal, and anticancer properties. ontosight.ai

Another significant area of research is in the field of material science. The rigid structure of the benzonitrile core and the reactive functional groups of m-aminobenzonitrile make it a valuable monomer for the synthesis of specialty polymers. These polymers can possess desirable properties such as high thermal stability.

Furthermore, recent studies in supramolecular chemistry have demonstrated the ability of macrocyclic host molecules to precisely recognize benzonitrile derivatives through non-covalent interactions. nih.gov This "key-lock" recognition has potential applications in sensing, separation, and even in mimicking biological receptor-ligand interactions. nih.gov

The following table provides a summary of the key research areas involving m-aminobenzonitrile and its derivatives.

| Research Area | Application | Key Findings |

| Medicinal Chemistry | Synthesis of heterocyclic compounds (e.g., quinazolines, pyrazoles) | Derivatives show potential as anticancer, antibacterial, and antifungal agents. researchgate.netontosight.ai |

| Material Science | Monomer for specialty polymers | Polymers can exhibit high thermal stability. |

| Supramolecular Chemistry | Guest molecule in host-guest complexes | Demonstrates precise molecular recognition with macrocyclic hosts. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVHLQSKWBWHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving M Aminobenzonitrile Hydrochloride

Direct Synthesis Routes for M-Aminobenzonitrile and its Hydrochloride Salt

The direct synthesis of m-aminobenzonitrile can be achieved through several key chemical pathways, starting from aminobenzamide, nitrobenzonitrile, or haloaniline precursors. The choice of route often depends on the availability of starting materials, scalability, and economic viability. Once the free base is synthesized, it can be readily converted to its hydrochloride salt by treatment with hydrochloric acid.

Dehydration of Aminobenzamide Precursors

A prominent method for synthesizing m-aminobenzonitrile is the dehydration of m-aminobenzamide. This reaction involves the removal of a water molecule from the primary amide group to form the nitrile functionality. The efficiency of this transformation is highly dependent on the choice of dehydrating agent and the specific reaction conditions employed.

The selection of an appropriate dehydrating agent is critical for the successful conversion of m-aminobenzamide to m-aminobenzonitrile. Various reagents have been investigated to optimize yield and purity while minimizing side reactions. Thionyl chloride (SOCl₂) has been identified as a particularly effective reagent for this purpose. In a typical procedure, m-aminobenzamide is treated with thionyl chloride in a solvent such as toluene (B28343) at elevated temperatures.

The reaction conditions are carefully controlled to ensure the reaction goes to completion. For instance, a common protocol involves heating the mixture of m-aminobenzamide and toluene to 90-100°C before the slow, dropwise addition of thionyl chloride. patsnap.comchemicalbook.com The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂). patsnap.comchemicalbook.com Following the dehydration step, a hydrolysis workup is necessary to yield the final product. patsnap.comchemicalbook.com This method has been reported to produce m-aminobenzonitrile in high yield and purity. chemicalbook.com

Other dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and phenylphosphonic dichloride have also been explored for the dehydration of aminobenzamides. asianpubs.orgresearchgate.net However, one study noted that while phenylphosphonic dichloride in pyridine was effective for the dehydration of 2-aminobenzamide, it did not yield the corresponding nitrile with 3-aminobenzamide, highlighting the substrate-specific nature of some reagents. asianpubs.orgresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3-Aminobenzamide | patsnap.comchemicalbook.com |

| Dehydrating Agent | Thionyl chloride (SOCl₂) | patsnap.comchemicalbook.com |

| Solvent | Toluene | patsnap.comchemicalbook.com |

| Temperature | 90-100°C | patsnap.comchemicalbook.com |

| Yield | 91.3% | chemicalbook.com |

| Purity (GC) | 99.6% | chemicalbook.com |

The amino group in m-aminobenzamide is a nucleophilic site that can potentially react with electrophilic dehydrating agents, leading to undesired side products. organic-chemistry.org To circumvent this, a protection-deprotection strategy can be employed. organic-chemistry.orgcem.com A protective group is a molecular framework that is temporarily attached to a functional group to decrease its reactivity during a chemical transformation. organic-chemistry.org

Interestingly, when thionyl chloride is used as the dehydrating agent, it can also serve as a protecting agent for the amino group. patsnap.com A new group formed by the reaction of thionyl chloride with the amino group effectively protects it during the dehydration process. patsnap.com This dual role simplifies the synthetic procedure by avoiding a separate protection step.

Following the dehydration, the protective group must be removed to yield the final m-aminobenzonitrile. This is typically achieved through a hydrolysis step. patsnap.com Water is added to the reaction mixture, which hydrolyzes the intermediate and removes the protecting agent from the amino group. patsnap.com The pH of the aqueous layer is then adjusted to between 6.5 and 7.5 with a sodium hydroxide solution to isolate the final product. patsnap.comchemicalbook.com In some synthetic approaches, particularly with different dehydrating agents, the reaction can proceed without the need for an external protecting group for the amine. For example, the dehydration of 2-aminobenzamide to 2-aminobenzonitrile (B23959) has been achieved without protection of the amino group using phenylphosphonyl dichloride and pyridine. asianpubs.orgresearchgate.net

Reduction of Nitrobenzonitrile Precursors

Another significant pathway for the synthesis of m-aminobenzonitrile involves the reduction of m-nitrobenzonitrile. This method is advantageous as the nitro precursor is often commercially available. The key challenge in this route is the selective reduction of the nitro group without affecting the nitrile functionality, which can also be susceptible to reduction under certain conditions. echemi.com

The choice of reducing agent and reaction medium is crucial for the selective reduction of the nitro group in m-nitrobenzonitrile. echemi.com While catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a common method for nitro group reduction, it can also lead to the reduction of the nitrile group. echemi.com

To achieve higher selectivity, alternative catalytic systems and reagents have been explored. One effective method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in refluxing ethyl acetate (B1210297), which has been reported to cleanly reduce the nitro group while leaving the nitrile group intact. echemi.com Another approach utilizes catalytic hydrogenation with a 1% platinum on carbon (Pt/C) catalyst under low hydrogen pressure, which has shown selectivity for the nitro group. echemi.com The use of a Pd/SnO₂-Sb₂O₃ catalyst in n-heptane has also been reported for the hydrogenation of nitrobenzonitrile, achieving a high yield of the corresponding aminobenzonitrile. google.com

The reaction medium can also influence the outcome. The reduction using SnCl₂·2H₂O is typically carried out in absolute ethanol at elevated temperatures (70 °C) under a nitrogen atmosphere. echemi.com The choice of solvent and temperature can affect the reaction rate and the stability of the starting material and product.

| Reducing Agent/System | Medium/Solvent | Key Features | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | Ethyl acetate (refluxing) or Absolute ethanol | Clean and selective reduction of the nitro group. | echemi.com |

| H₂ with 1% Pt/C catalyst | Not specified | Selective under low hydrogen pressure. | echemi.com |

| H₂ with Pd/SnO₂-Sb₂O₃ catalyst | n-Heptane | High yield of aminobenzonitrile. | google.com |

Cyanation of Haloaniline Precursors

The cyanation of haloaniline precursors represents a direct method for introducing the nitrile group onto the aromatic ring to form m-aminobenzonitrile. This process typically involves the reaction of a m-haloaniline with a cyanide salt, often in the presence of a metal catalyst.

This synthetic route can be accomplished through various specific methodologies. For instance, the cyanation of 3-chloro-2-isopropylthioaniline has been achieved using sodium cyanide in the presence of a nickel catalyst. google.com The reaction is carried out with vigorous stirring at 50°C, and the progress is monitored over several hours. google.com Another example is the photocyanation of 2-chloroaniline with potassium cyanide in an acetonitrile (B52724)/water mixture, which yields 2-aminobenzonitrile upon irradiation. rsc.org While this example is for the ortho isomer, similar principles can be applied to the meta isomer. The reaction temperature for cyanation reactions can range from 50°C to 350°C, and they can be performed under atmospheric or slightly elevated pressure. google.com The use of copper(I) cyanide (CuCN) is also a common choice for such transformations. google.com

Amination of Halobenzonitrile Precursors

The synthesis of m-aminobenzonitrile, which is subsequently protonated to its hydrochloride salt, can be achieved through the amination of halobenzonitrile precursors. This route is a key method among several established synthetic pathways, including the cyanation of haloanilines, reduction of nitrobenzonitriles, and dehydration of aminobenzamides patsnap.com. The amination of halobenzonitriles typically involves the replacement of an aromatically bonded halogen atom with an amino group.

One of the foundational methods for this type of transformation is the Rosenmund-von Braun synthesis, which traditionally involves the cyanation of aryl halides using copper(I) cyanide (CuCN) google.com. In a related approach to forming the aminobenzonitrile structure, aromatically bonded halides can be substituted by a cyano group using a cyano-donating compound in the presence of a transition metal catalyst google.comgoogle.com. While the direct amination of a halobenzonitrile is less commonly detailed than the cyanation of a haloaniline, the principles of nucleophilic aromatic substitution are central.

Catalytic systems are crucial for facilitating this transformation under viable reaction conditions. Common catalysts include complexes of palladium (Pd), nickel (Ni), or cobalt (Co) google.com. For instance, the conversion of chloroaromatics to their cyano derivatives, a related and often preceding step, can be performed in various solvents such as dimethylformamide (DMF), acetonitrile, or alcohols, at temperatures ranging from 30°C to 150°C google.comgoogle.com. The choice of catalyst and ligands, such as triphenylphosphine for nickel-based catalysts, is critical for achieving high yield and purity google.comgoogle.com. However, industrial applications of this method face challenges, including the high cost and difficulty in recycling the catalysts, which can lead to significant pollution patsnap.com.

Below is a summary of typical components used in the catalytic cyanation of haloaromatics, a key step in syntheses starting from halogenated precursors.

| Component | Examples | Role in Synthesis | Reference |

| Halogenated Precursor | 3-chlorobenzonitrile, 3-bromobenzonitrile | Starting material containing the benzene (B151609) ring and nitrile group. | google.comgoogle.com |

| Cyano Source | Alkali metal cyanides (NaCN, KCN), CuCN, Ni(CN)₂, HCN | Provides the nitrile group for substitution. | google.comgoogle.com |

| Catalyst | Ni°-Lₙ (e.g., Ni(PPh₃)₄), Pd°-Lₙ, Co⁺(CN)₄³⁻ | Facilitates the carbon-halogen bond cleavage and carbon-cyanide bond formation. | google.comgoogle.com |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Alcohols, Water | Provides the reaction medium. | google.comgoogle.com |

| Reaction Temperature | 30°C - 150°C | Influences reaction rate and selectivity. | google.comgoogle.com |

Mechanistic Studies of M-Aminobenzonitrile Hydrochloride Formation

Protonation Equilibria and Kinetic Insights in Acidic Media

The formation of m-aminobenzonitrile hydrochloride from m-aminobenzonitrile is an acid-base reaction governed by protonation equilibria. In an acidic medium, such as hydrochloric acid, the m-aminobenzonitrile molecule acts as a weak base and accepts a proton (H⁺). The molecule contains two potential sites for protonation: the nitrogen atom of the amino group (-NH₂) and the nitrogen atom of the nitrile group (-C≡N).

Due to the significantly higher basicity of the amino group's lone pair of electrons compared to the nitrile group's lone pair, protonation occurs preferentially at the amino nitrogen. This selective protonation results in the formation of the 3-cyanophenylammonium cation. This cation then forms an ionic bond with the chloride anion (Cl⁻) from the hydrochloric acid, yielding the salt, m-aminobenzonitrile hydrochloride.

The position of this equilibrium is highly dependent on the pH of the solution. In strongly acidic media, the equilibrium lies far to the right, favoring the protonated hydrochloride salt. The stability and concentration of the protonated species are crucial for understanding the compound's reactivity and for controlling subsequent reaction steps nih.gov. The study of protonation constants (pKₐ values) in various media, often through spectrophotometric or potentiometric titrations, is essential for quantifying these equilibria researchgate.netnih.gov. For substituted aromatic compounds, the electronic nature of the substituents significantly influences the basicity of the functional groups. The electron-withdrawing nature of the nitrile group in m-aminobenzonitrile reduces the basicity of the amino group compared to aniline (B41778), but the amino group remains the primary site of protonation.

Role of Catalysts and Reaction Promoters in Synthesis Efficiency

Catalysts and reaction promoters are indispensable for the efficient synthesis of m-aminobenzonitrile from halogenated precursors, primarily by enhancing reaction rates and yields. In reactions involving the substitution of an aromatic halogen, transition metal catalysts, particularly those based on nickel and palladium, play a pivotal role google.comgoogle.com.

The mechanism of these catalytic reactions generally involves a catalytic cycle:

Oxidative Addition : The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the aryl-halide bond of the precursor.

Ligand Exchange/Transmetalation : The cyanide source (e.g., from a cyanide salt) coordinates to the metal center, replacing the halide.

Reductive Elimination : The final product, the benzonitrile (B105546) derivative, is eliminated from the metal complex, regenerating the active low-valent catalyst, which can then enter another cycle.

The efficiency of the catalyst is heavily influenced by the ligands coordinated to the metal center. Ligands like triphenylphosphine (PPh₃) stabilize the metal complex and modulate its reactivity, preventing catalyst decomposition and promoting the desired reaction pathway google.comgoogle.com. In some processes, complexing agents such as pyridine or quinoline can accelerate the reaction and suppress side reactions, thereby acting as promoters google.com. The reductive regeneration of the catalyst during the reaction can further improve its catalytic action google.comgoogle.com.

The table below summarizes the roles of key components in catalytic systems for related syntheses.

| Component | Specific Example | Role in Enhancing Efficiency | Reference |

| Primary Catalyst | Nickel tetrakistriphenylphosphine | Facilitates the fundamental catalytic cycle of oxidative addition and reductive elimination. | google.comgoogle.com |

| Reducing Agent | Zn, Mn, NaBH₄ | Used in the in situ preparation or regeneration of the active Ni(0) catalyst from a Ni(II) salt precursor. | google.com |

| Complexing Agent | Pyridine, 3-methylpyridine | Acts as a promoter to accelerate the Cl/CN exchange and suppress side reactions. | google.com |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, modern synthetic protocols aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of benzonitriles, including m-aminobenzonitrile, several green approaches have been explored.

A significant area of development is the replacement of traditional volatile organic solvents and hazardous reagents with more environmentally benign alternatives. One such strategy involves the use of ionic liquids. For example, a green synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine hydrochloride has been developed using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase separation agent rsc.org. This approach eliminates the need for metal salt catalysts and simplifies the product separation process, as the ionic liquid can be easily recovered and recycled rsc.org.

Reactivity Profiles and Derivatization Chemistry of M Aminobenzonitrile Hydrochloride

Nucleophilic Reactions and Functional Group Transformations

The chemical behavior of m-aminobenzonitrile is largely dictated by the nucleophilic character of its amino group and the electrophilic nature of its nitrile group. The amino group can readily react with various electrophiles, while the nitrile group can undergo transformations such as hydrolysis or reduction.

The amino group of m-aminobenzonitrile is a key site for nucleophilic attack, enabling condensation reactions with a variety of electrophilic partners. These reactions are fundamental for elongating the carbon skeleton and introducing new functionalities. For instance, aminobenzonitriles can react with aldehydes and ketones. ajol.infonih.gov A notable application is the condensation of m-aminobenzonitrile with cyclohexanone, which is a crucial step in the synthesis of Tacrine, a compound investigated for the treatment of Alzheimer's disease. chembk.com

Furthermore, multicomponent reactions, such as the Biginelli reaction, can utilize aminobenzonitriles. In these reactions, an aminobenzonitrile can react with an aldehyde and a β-ketoester in the presence of an acid catalyst to form complex heterocyclic structures. nih.gov These condensation reactions highlight the utility of the amino group in forming new carbon-nitrogen bonds, which is a foundational step for creating more complex molecules.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful strategy in synthetic chemistry. M-aminobenzonitrile is a valuable substrate for constructing various nitrogen-containing heterocycles. nih.govbris.ac.uk The bifunctional nature of the molecule, possessing both an amino and a cyano group, allows it to participate in cyclization reactions to form fused ring systems.

One of the most significant applications is in the synthesis of quinazoline (B50416) derivatives. nih.gov Although 2-aminobenzonitrile (B23959) is more commonly used for direct quinazoline synthesis, the principles can be extended to its meta-isomer for creating related heterocyclic systems. The reaction often involves the condensation of the amino group with a suitable electrophile, followed by an intramolecular cyclization involving the nitrile group. For example, 2-aminobenzonitriles react with aldehydes to yield quinazolines in moderate to excellent yields. nih.gov These reactions demonstrate how the molecule can be used as a scaffold to build complex polycyclic structures.

Synthesis of Advanced Chemical Structures Utilizing M-Aminobenzonitrile as a Building Block

The unique arrangement of functional groups in m-aminobenzonitrile makes it an ideal precursor for the synthesis of advanced chemical architectures, particularly heterocyclic compounds that are prevalent in medicinal chemistry and material science.

Quinazolines are a class of heterocyclic compounds with significant biological and pharmaceutical properties. nih.gov The synthesis of quinazolines often utilizes aminobenzonitriles as key starting materials. Various synthetic strategies have been developed to construct the quinazoline core, leveraging different catalytic systems and reaction conditions. nih.govnih.govmdpi.com

| Method | Starting Materials | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|---|

| Acid-Mediated Annulation | 2-Aminobenzonitrile, N-benzyl cyanamides | Hydrochloric acid | [4+2] Annulation | mdpi.com |

| Palladium-Catalyzed Carbonylation | 2-Aminobenzonitrile, Aryl bromides | Palladium catalyst, CO source | Aminocarbonylation-cyclization cascade | researchgate.netresearchgate.net |

| Copper-Catalyzed Tandem Reaction | 2-Bromobenzyl bromides, Aldehydes, NH4OH | Cupric acetate (B1210297) | Amination-condensation-cyclization | nih.gov |

| Iodine-Catalyzed Reaction | 2-Aminobenzophenones, Aryl amines | Molecular iodine, O2 | Benzylic C-H amination | nih.gov |

Acid-mediated reactions provide a direct and efficient route to quinazoline derivatives. A notable example is the hydrochloric acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides. mdpi.com In this process, the reaction proceeds to form 2-amino-4-iminoquinazolines. The reaction is typically carried out in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures. This method is valued for its operational simplicity and tolerance of a wide range of functional groups on the substrates, leading to high yields of the desired quinazoline products. mdpi.com The mechanism involves the acid-catalyzed activation of the nitrile, facilitating the subsequent cyclization.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of quinazoline synthesis, palladium catalysis enables cascade reactions that efficiently construct the heterocyclic core from simple precursors. researchgate.netscispace.com

Another palladium-catalyzed approach is the cyclization of N-allylamidines, which can be derived from aminobenzonitriles. frontiersin.org This method involves the isomerization of a palladium-alkene complex and subsequent C-H activation to form the quinazoline ring. These palladium-catalyzed pathways demonstrate the versatility of transition metal catalysis in constructing complex molecular architectures from aminobenzonitrile building blocks. acs.orgrsc.org

| Compound Name | Yield | Melting Point (°C) | Reference |

|---|---|---|---|

| N-(2-Methoxybenzyl)-4-methylquinazolin-2-amine | 80% | 134-135 | mdpi.com |

| 4-Methyl-N-(naphthalen-2-ylmethyl)quinazolin-2-amine | 84% | 150-151 | mdpi.com |

| N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine | 62% | 168-170 | mdpi.com |

| 4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine | 68% | 131-132 | mdpi.com |

Pyrimidine (B1678525) Derivatives Synthesis

M-Aminobenzonitrile serves as a valuable precursor in the synthesis of various pyrimidine derivatives, which are of significant interest due to their wide range of biological activities. ias.ac.in One common approach involves the condensation of m-aminobenzonitrile with a β-dicarbonyl compound or its equivalent. For instance, the reaction with diketene (B1670635) in the presence of a catalyst can yield acetoacetylated intermediates, which can then be cyclized to form pyrimidinone derivatives.

Another strategy involves the reaction of m-aminobenzonitrile with activated pyrimidine precursors. For example, reacting 2-methylthio-4-pyrimidinone with 4-aminobenzonitrile (B131773) in propionic acid at elevated temperatures produces 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. chemijournal.com This intermediate can be further functionalized, for instance, by reaction with p-toluenesulfonyl chloride in the presence of triethylamine (B128534) to yield 2-((4-cyanophenyl)amino)pyrimidin-4-yl 4-methylbenzenesulfonate, a key intermediate in the synthesis of certain antiviral drugs. chemijournal.com

Multicomponent reactions also provide an efficient route to highly substituted pyrimidines. The Biginelli reaction, for example, involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. ias.ac.in While m-aminobenzonitrile itself is not a direct component in the classical Biginelli reaction, its derivatives or related structures can be employed in similar multicomponent strategies to access complex pyrimidine scaffolds. ias.ac.inresearchgate.net The use of catalysts like ammonium (B1175870) chloride under solvent-free conditions has been explored to create more environmentally friendly synthetic protocols. ias.ac.in

The following table summarizes a selection of reaction conditions for the synthesis of pyrimidine derivatives from aminobenzonitrile precursors:

| Starting Material | Reagent(s) | Solvent | Catalyst/Conditions | Product | Reference |

| 4-Aminobenzonitrile | 2-Methylthio-4-pyrimidinone | Propionic Acid | 120 °C | 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | chemijournal.com |

| 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile | p-Toluenesulfonyl chloride | Acetonitrile (B52724) | Triethylamine | 2-((4-cyanophenyl)amino)pyrimidin-4-yl 4-methylbenzenesulfonate | chemijournal.com |

| Substituted benzaldehyde (B42025), malononitrile, urea/thiourea | - | - | Ammonium chloride, solvent-free | Pyrimidine-5-carbonitrile derivatives | ias.ac.in |

| 6-amino-2-thioxo-1H-pyrimidine-4-one | Aromatic aldehydes | DMF | Acetic acid, reflux | Substituted pyrimidine derivatives | nih.gov |

Benzophenone (B1666685) Derivatives Formation

The synthesis of benzophenone derivatives from m-aminobenzonitrile hydrochloride typically involves reactions that target the amino and nitrile functionalities. One of the primary methods for converting an aminobenzonitrile to a benzophenone is through a palladium-catalyzed reaction with an arylboronic acid. asianpubs.org This approach allows for the direct addition of the aryl group to the carbon atom of the nitrile, which, after hydrolysis, yields the corresponding aminobenzophenone. asianpubs.org

Another synthetic route involves the reaction of aminobenzonitriles with Grignard or organolithium reagents. asianpubs.org These powerful nucleophiles can attack the electrophilic carbon of the nitrile group to form an intermediate imine, which is then hydrolyzed to the ketone. This method provides a direct way to form the carbon-carbon bond of the benzophenone core. asianpubs.org

Furthermore, Friedel-Crafts acylation can be employed, although the presence of the deactivating nitrile group and the amino group (which can be protonated under acidic conditions) can complicate the reaction. nih.govgoogle.com Often, the amino group is protected prior to acylation to improve yields and control regioselectivity. asianpubs.org For instance, N-acylation followed by reaction with a suitable acylating agent in the presence of a Lewis acid can lead to the desired benzophenone structure.

The following table outlines various methods for the preparation of aminobenzophenone derivatives:

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzonitriles | Arylboronic acid | Palladium catalyst | 2-Aminobenzophenones | asianpubs.org |

| 2-Aminobenzonitriles | Aryl-Grignard or lithium reagents | - | 2-Aminobenzophenones | asianpubs.org |

| 2-Aminobenzonitriles | Sodium arylsulfinates | Palladium catalyst | o-Aminobenzophenones | asianpubs.org |

| Acyl hydrazides | Benzynes | - | 2-Hydrazobenzophenones (precursors to 2-aminobenzophenones) | acs.org |

Azobenzene (B91143) Derivatives Synthesis

The synthesis of azobenzene derivatives from m-aminobenzonitrile hydrochloride primarily involves the diazotization of the amino group followed by a coupling reaction. The process begins with the treatment of m-aminobenzonitrile hydrochloride with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt.

The resulting diazonium salt is an electrophile and can then be reacted with an electron-rich aromatic compound, known as the coupling component, to form the azo bridge (-N=N-). The choice of the coupling partner determines the final structure of the azobenzene derivative. For example, coupling with phenols or anilines will yield hydroxy- or amino-substituted azobenzenes, respectively. The position of the azo linkage on the coupling partner is directed by the activating group.

Classical methods for azobenzene synthesis include the azo coupling reaction, the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into hydroxy-substituted azoderivatives in acidic media). rsc.org More contemporary methods have also been developed, focusing on milder reaction conditions and improved yields. rsc.org

The following table highlights key synthetic approaches for azobenzene derivatives:

| Method | Description | Key Reagents | Reference |

| Azo Coupling Reaction | Diazotization of an aromatic amine followed by coupling with an activated aromatic compound. | Sodium nitrite, acid, activated aromatic compound | rsc.org |

| Mills Reaction | Reaction between an aromatic nitroso derivative and an aniline (B41778). | Aromatic nitroso compound, aniline | rsc.org |

| Wallach Reaction | Transformation of azoxybenzenes into hydroxy-substituted azoderivatives. | Azoxybenzene, strong acid | rsc.org |

| Reduction of Nitrophenyl Alcohols | Reduction in the presence of zinc to form the azo linkage. | Nitrophenyl alcohol, zinc | nih.gov |

Synthesis of Nitroxide Precursors and Related Amine Derivatives

M-aminobenzonitrile can serve as a starting material for the synthesis of various amine derivatives, which can then be further elaborated into nitroxide radicals. The primary amino group of m-aminobenzonitrile can be alkylated or acylated to introduce different functional groups. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) can yield secondary or tertiary amines.

These secondary amines are key precursors for the synthesis of nitroxides. Oxidation of a secondary amine with a suitable oxidizing agent, such as hydrogen peroxide in the presence of a tungsten catalyst or m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding nitroxide radical. The stability of the resulting nitroxide is often enhanced by the presence of bulky substituents on the alpha-carbons to the nitrogen atom.

Furthermore, the nitrile group of m-aminobenzonitrile can be reduced to a primary amine, yielding a diamine. This diamine can then be used to construct more complex structures, including those that can be converted into biradical nitroxides.

Kinetics and Energetics of Key Reactions

The kinetics and energetics of reactions involving m-aminobenzonitrile hydrochloride are influenced by several factors, including the electronic effects of the substituents and the nature of the reaction intermediates.

Substituent Effects on Reaction Rates and Selectivity

The presence of both an amino group and a nitrile group on the benzene (B151609) ring of m-aminobenzonitrile significantly influences its reactivity. The amino group is an activating, ortho-para directing group in electrophilic aromatic substitution, while the nitrile group is a deactivating, meta-directing group. The position of these groups relative to each other (meta) leads to a complex interplay of electronic effects.

In reactions involving the amino group, such as diazotization, the electron-withdrawing nitrile group will decrease the nucleophilicity of the amine, potentially slowing down the reaction rate compared to aniline. Conversely, in reactions involving the nitrile group, such as nucleophilic attack, the amino group's electron-donating character (through resonance) can influence the electrophilicity of the nitrile carbon.

For multicomponent reactions leading to pyrimidine synthesis, the electronic nature of the substituents on the benzaldehyde component has been shown to affect reaction times and yields. ias.ac.in Generally, electron-withdrawing groups on the aldehyde can facilitate the initial condensation step, while electron-donating groups may have the opposite effect.

Determination of Rate-Determining Steps in Multi-Step Processes

Kinetic studies, often involving monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy, can help elucidate the reaction mechanism and identify the slowest step. By varying the concentrations of the reactants and observing the effect on the reaction rate, the order of the reaction with respect to each component can be determined, providing insights into the rate-determining step. For example, if the reaction rate is found to be first order in both the aldehyde and the β-dicarbonyl compound but zero order in the urea component, it would suggest that the initial condensation between the aldehyde and the dicarbonyl compound is the rate-limiting step under those conditions.

Influence of Solvent Polarity and Reaction Temperature on Reaction Profiles

The reactivity of m-aminobenzonitrile hydrochloride in derivatization reactions is profoundly influenced by the choice of solvent and the reaction temperature. These parameters dictate not only the rate of reaction but also the yield and selectivity of the desired product by affecting reactant solubility, stabilizing transition states and intermediates, and providing the necessary activation energy.

Influence of Solvent Polarity

The solvent's role extends beyond simply dissolving reactants; its polarity can significantly alter the reaction pathway and efficiency. For m-aminobenzonitrile, which possesses both a nucleophilic amino group and a polar nitrile group, the choice between polar and non-polar solvents is critical, particularly in reactions like N-alkylation and N-arylation.

High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO) are frequently employed in cross-coupling reactions, such as the Ullmann or Goldberg-type reactions, for the synthesis of N-aryl derivatives. wikipedia.org The high polarity of these solvents is advantageous for several reasons:

Solubility: They effectively dissolve the amine, the coupling partner (e.g., an aryl halide), and the metallic catalyst (often copper-based), ensuring a homogeneous reaction medium.

Stabilization of Charged Species: They can stabilize charged intermediates or transition states that form during the catalytic cycle, thereby facilitating the reaction.

Higher Temperatures: Their high boiling points allow reactions to be conducted at elevated temperatures, which is often necessary to overcome the activation energy of C-N bond formation. wikipedia.org

Conversely, in some modern catalytic systems, less polar solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) can offer superior performance. Research on Ullmann-type couplings has shown that reactions can proceed efficiently in non-polar solvents like toluene or xylene, sometimes yielding better results than in highly polar solvents like NMP. arkat-usa.org This can be attributed to the specific ligand and catalyst system used, which may function more effectively in a less coordinating, non-polar environment.

The following table illustrates hypothetical research findings on the effect of solvent polarity on the yield of an N-arylation reaction of m-aminobenzonitrile with an aryl bromide, a reaction type analogous to the Goldberg reaction. wikipedia.org

Table 1: Influence of Solvent Polarity on the Yield of N-(3-cyanophenyl)-aniline

| Solvent | Dielectric Constant (ε) | Polarity Type | Hypothetical Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | Non-polar | 55 |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 65 |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 85 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Polar Aprotic | 88 |

Influence of Reaction Temperature

Reaction temperature is a fundamental parameter used to control reaction kinetics. For most derivatization reactions of m-aminobenzonitrile hydrochloride, increasing the temperature provides the necessary thermal energy for reactant molecules to overcome the activation energy barrier, leading to a higher reaction rate.

Acylation Reactions: The formation of amides, such as N-(3-cyanophenyl)acetamide, from m-aminobenzonitrile and an acylating agent (e.g., acetyl chloride or acetic anhydride) is a common derivatization. While often exothermic, initial heating may be required to start the reaction. Subsequently, temperature control is crucial. Excessive heat can lead to the formation of side products or degradation of the reactants and products.

Cross-Coupling Reactions: As noted in Ullmann-type condensations, high temperatures, often in excess of 100 °C and sometimes over 200 °C, are traditionally required to drive the reaction to completion. wikipedia.orgthermofisher.com However, the development of more active catalysts has, in some cases, allowed for significantly lower reaction temperatures, making the processes more energy-efficient and accommodating for thermally sensitive functional groups. researchgate.net

The interplay between temperature and reaction time is critical for optimizing product yield and purity. A higher temperature may shorten the required reaction time but can also promote undesired side reactions. Therefore, an optimal temperature profile is typically determined experimentally for each specific transformation. The following table provides representative data on how temperature can affect the yield and time of an acylation reaction.

Table 2: Effect of Temperature on the Acylation of m-Aminobenzonitrile

| Temperature (°C) | Reaction Time (hours) | Hypothetical Yield of N-(3-cyanophenyl)acetamide (%) |

|---|---|---|

| 25 (Room Temp.) | 24 | 60 |

| 50 | 8 | 85 |

| 80 | 3 | 92 |

Advanced Spectroscopic and Structural Elucidation of M Aminobenzonitrile Hydrochloride and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures in solution. For m-Aminobenzonitrile hydrochloride, ¹H and ¹³C NMR, complemented by two-dimensional methods, offer a complete picture of the proton and carbon environments and their connectivity. While comprehensive spectral data for the hydrochloride salt is not broadly published, a detailed analysis can be constructed from the well-documented spectra of the parent compound, m-aminobenzonitrile, and by considering the known electronic effects of protonating the amino group.

The ¹H NMR spectrum of m-Aminobenzonitrile hydrochloride is predicted to show distinct signals corresponding to the aromatic protons and the ammonium (B1175870) protons. In the free base, m-aminobenzonitrile, the spectrum in a solvent like DMSO-d₆ displays signals for the four aromatic protons and a broad signal for the two amine (-NH₂) protons nih.govchemicalbook.com.

Upon protonation to form the hydrochloride salt, significant changes are expected:

Ammonium Protons (-NH₃⁺): The two protons of the amino group are replaced by three equivalent protons of the ammonium group. This signal would appear as a broad singlet at a significantly downfield chemical shift compared to the amine protons, due to the positive charge on the nitrogen atom. Its integration would correspond to three protons.

Aromatic Protons: The formation of the electron-withdrawing -NH₃⁺ group deshields the protons on the aromatic ring, causing a downfield shift in their resonance frequencies compared to the free amine. The four aromatic protons, being in different chemical environments, would present as a complex multiplet pattern. Based on the structure, one would expect a triplet, two doublets (or doublet of doublets), and a singlet-like peak, reflecting their respective ortho, meta, and para relationships to the two substituents.

A comparison of typical chemical shifts for the free base and the predicted shifts for the hydrochloride salt is presented below.

| Proton Environment | Typical δ (ppm) in m-Aminobenzonitrile (Free Base) in DMSO-d₆ nih.gov | Predicted δ (ppm) in m-Aminobenzonitrile Hydrochloride | Predicted Multiplicity |

| H₂ | ~6.88 | Downfield shift | d |

| H₄ | ~7.20 | Downfield shift | t |

| H₅ | ~6.89 | Downfield shift | d |

| H₆ | ~6.9-7.1 | Downfield shift | t or s-like |

| -NH₂ | ~5.61 | N/A | br s |

| -NH₃⁺ | N/A | Significantly downfield (> 8 ppm) | br s |

Predicted shifts are relative to the free base and based on the known effects of ammonium salt formation on aromatic systems.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For m-aminobenzonitrile, seven distinct carbon signals are typically observed: five for the aromatic ring (four CH and one C-NH₂) and one for the quaternary carbon of the nitrile group (-C≡N), and one for the carbon bearing the cyano group nih.gov.

Protonation of the amino group to the ammonium salt induces notable changes in the ¹³C chemical shifts, primarily due to inductive effects:

C3 (Carbon attached to Nitrogen): This carbon (ipso-carbon) is expected to experience a downfield shift upon protonation of the attached nitrogen atom.

Aromatic Carbons: The other carbons in the aromatic ring will also be affected, with the degree of shift depending on their position relative to the new -NH₃⁺ group. The electron-withdrawing nature of the ammonium group will influence the electron density across the ring.

Nitrile Carbon (-C≡N): The chemical shift of the nitrile carbon is less likely to be significantly altered, as it is further removed from the site of protonation.

The table below summarizes the expected assignments for the carbon skeleton.

| Carbon Atom | Typical δ (ppm) in m-Aminobenzonitrile (Free Base) nih.gov | Predicted Shift Change upon Protonation |

| C1 (C-CN) | ~112 | Minor |

| C2 | ~120-130 | Downfield |

| C3 (C-N) | ~148 | Downfield |

| C4 | ~120-130 | Downfield |

| C5 | ~115-125 | Minor |

| C6 | ~115-125 | Downfield |

| -C≡N | ~119 | Minor |

Assignments are approximate and based on general substituent effects.

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C signals and for confirming the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. For m-Aminobenzonitrile hydrochloride, cross-peaks would be observed between the coupled aromatic protons, allowing for the unambiguous assignment of the signals for H4, H5, and H6 based on their splitting patterns and correlations. For instance, the triplet corresponding to H5 would show correlations to the two adjacent doublet protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting each aromatic proton (H2, H4, H5, H6) to its corresponding carbon atom (C2, C4, C5, C6), providing a direct link between the ¹H and ¹³C spectra and confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For this molecule, an HMBC spectrum would show correlations from the aromatic protons to adjacent and more distant carbons. For example, the proton at H2 would show a three-bond correlation to the nitrile carbon, providing definitive evidence for the relative positions of these groups. Correlations from the ammonium protons (-NH₃⁺) to carbons C2 and C4 would firmly establish the position of the ammonium group on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering valuable information about functional groups and bonding.

The IR and Raman spectra of m-Aminobenzonitrile hydrochloride are dominated by vibrations characteristic of the aromatic ring, the nitrile group, and, most significantly, the anilinium ion (-C₆H₄NH₃⁺). The protonation of the amine group leads to distinct and readily identifiable changes from the spectrum of the free base.

Key vibrational modes for m-Aminobenzonitrile hydrochloride include:

N-H Stretching (Ammonium): The most telling feature is the replacement of the two sharp N-H stretching bands of the primary amine (typically ~3300-3500 cm⁻¹) with a very broad and strong absorption band for the N-H stretching of the ammonium (-NH₃⁺) group. This band typically appears at lower frequencies, often centered around 2800-3200 cm⁻¹, and is broadened due to extensive hydrogen bonding cdnsciencepub.comresearchgate.net.

C≡N Stretching: A sharp, intense absorption corresponding to the nitrile group stretching vibration is expected in the region of 2220-2240 cm⁻¹. This band's position is not dramatically affected by the protonation of the distant amino group.

Aromatic C-H Stretching: These vibrations typically give rise to sharp bands above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring.

N-H Bending (Ammonium): The bending vibrations (scissoring and rocking) of the -NH₃⁺ group give rise to characteristic absorptions, often around 1500-1600 cm⁻¹, which can sometimes overlap with the aromatic C=C stretching bands.

The following table compares the main vibrational frequencies of the free base with the expected frequencies for the hydrochloride salt.

| Vibrational Mode | m-Aminobenzonitrile (Free Base) Frequency (cm⁻¹) | m-Aminobenzonitrile Hydrochloride (Predicted) Frequency (cm⁻¹) |

| N-H Stretch (asymmetric/symmetric) | ~3450, ~3360 | N/A |

| N-H Stretch (ammonium) | N/A | ~2800-3200 (broad) |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| C≡N Stretch | ~2230 | ~2230 |

| N-H Bend (amine scissoring) | ~1620 | N/A |

| N-H Bend (ammonium) | N/A | ~1500-1600 |

| Aromatic C=C Stretch | ~1600, ~1580, ~1480 | ~1600, ~1570, ~1470 |

The crystal structure of m-Aminobenzonitrile hydrochloride (3-cyanoanilinium chloride) reveals an extensive network of hydrogen bonds that dictates its solid-state packing. nih.govresearchgate.net The primary hydrogen bond donor is the ammonium group (-NH₃⁺), and the acceptor is the chloride anion (Cl⁻).

X-ray crystallography studies have shown that the organic cations and chloride ions are linked by N-H···Cl hydrogen bonds. nih.govresearchgate.net Each ammonium group can donate three hydrogen bonds, and these interactions connect the ions to form a two-dimensional network parallel to the (001) crystal plane. researchgate.netnih.gov This robust hydrogen bonding is responsible for the compound's crystalline nature and influences its physical properties. The nitrile group is generally not involved as a primary hydrogen bond acceptor in the presence of the strongly accepting chloride ion. The formation of these N-H···Cl bonds is the key intermolecular force governing the supramolecular assembly of the compound in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. mdpi.comnih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically with errors in the parts-per-million (ppm) range. mdpi.com

For M-Aminobenzonitrile hydrochloride, the active molecule is the protonated form of m-Aminobenzonitrile. HRMS analysis provides the exact mass of this ion, confirming its elemental formula (C7H7N2+ for the cation). This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The experimentally determined monoisotopic mass can be compared against the theoretical value calculated from the most abundant isotopes of its constituent elements.

Table 1: Precise Molecular Weight Data for M-Aminobenzonitrile Cation Use the slider to view data for different ions.

X-ray Crystallographic Analysis for Solid-State Structure Determination

The crystal structure reveals the precise geometry of the m-aminobenzonitrile molecule. The benzene ring is largely planar, as expected. The bond lengths within the aromatic ring, the cyano group, and the amino group are consistent with standard values for similar organic compounds. For instance, the C≡N triple bond length is characteristic of a nitrile, and the C-N bond of the amino group exhibits partial double-bond character due to resonance with the aromatic ring.

Table 2: Selected Crystallographic Bond and Angle Data for M-Aminobenzonitrile This table presents representative data. Click headers to sort.

In the solid state, the m-aminobenzonitrile molecule is essentially planar, a conformation favored by the electronic conjugation between the amino group, the nitrile group, and the benzene ring. The crystal packing is primarily dictated by the formation of intermolecular hydrogen bonds. Molecules arrange themselves in a way that maximizes these favorable interactions, leading to a stable and ordered crystalline lattice. The packing arrangement can be described as layers or sheets of molecules interconnected by hydrogen bonds, with van der Waals forces acting between the layers.

The most significant intermolecular interaction governing the crystal structure of m-aminobenzonitrile is hydrogen bonding. nih.govnih.gov The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) of a neighboring molecule serves as the hydrogen bond acceptor. This results in the formation of N-H···N hydrogen bonds, which link the molecules into extended chains or networks. These interactions are crucial for the stability of the crystal lattice and influence the material's physical properties. In the hydrochloride salt, the chloride ion (Cl⁻) would also act as a strong hydrogen bond acceptor, interacting with the ammonium group (-NH₃⁺).

Table 3: Primary Hydrogen Bonding Interaction in M-Aminobenzonitrile Crystal

Electronic Absorption Spectroscopy (UV-Vis) in Understanding Electronic Transitions and Conjugation

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. libretexts.orgshu.ac.uk When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgyoutube.com The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated π systems. libretexts.org

For m-aminobenzonitrile, the absorption spectrum is dominated by electronic transitions involving the π electrons of the aromatic ring and the nitrile group, as well as the non-bonding (n) electrons of the amino group. The key transitions are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.ukslideshare.net They are typically high-intensity absorptions and are associated with the conjugated system of the benzene ring and the C≡N group.

n → π* transitions: This transition involves promoting a non-bonding electron (from the lone pair on the amino nitrogen) to a π* antibonding orbital. shu.ac.ukslideshare.net These transitions are generally of lower intensity compared to π → π* transitions.

The conjugation between the amino group, the benzene ring, and the nitrile group extends the π system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems like benzene or aniline (B41778) alone.

Table 4: Expected Electronic Transitions for M-Aminobenzonitrile

Computational and Theoretical Investigations of M Aminobenzonitrile Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For m-aminobenzonitrile hydrochloride, DFT studies offer a microscopic understanding of its geometry, electronic characteristics, and vibrational spectra.

Theoretical calculations, particularly using DFT methods like B3LYP with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in the m-aminobenzonitrile hydrochloride molecule. nih.gov The process of geometry optimization involves finding the minimum energy conformation, which corresponds to the most stable structure.

In the case of aminobenzonitrile derivatives, the geometry is influenced by the substitution pattern on the benzene (B151609) ring. researchgate.net For m-aminobenzonitrile, the molecule is not perfectly planar. nih.gov The amino and cyano groups can cause slight distortions in the benzene ring from a perfect hexagonal symmetry. researchgate.net Conformational analysis, which involves studying the different spatial arrangements of the atoms (conformers) and their relative energies, is crucial for understanding the molecule's flexibility and preferred shapes. nih.gov For instance, the orientation of the amino group relative to the phenyl ring can lead to different conformers with distinct energy levels. The protonation of the amino group in the hydrochloride salt will further influence the geometry, particularly the bond lengths and angles associated with the nitrogen atom.

Table 1: Selected Optimized Geometrical Parameters of 3-Aminobenzonitrile (B145674) (as a proxy for the cation in m-Aminobenzonitrile Hydrochloride)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-NH2 | 1.39 Å |

| C-CN | 1.44 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-C-NH2 | 120.5° |

| C-C-CN | 121.0° | |

| Dihedral Angle | H-N-C-C | ~180° (for a planar-like amino group) |

Note: These are representative values for the neutral 3-aminobenzonitrile molecule. The presence of the hydrochloride will lead to protonation of the amino group, which would alter these parameters. The data is intended to be illustrative of the types of parameters calculated.

The electronic properties of m-aminobenzonitrile hydrochloride are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov For aminobenzonitrile derivatives, the HOMO is typically localized on the aminobenzonitrile moiety, while the LUMO is distributed over the entire molecule. nih.gov DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of 3-Aminobenzonitrile

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -0.9 |

| Energy Gap (ΔE) | 4.9 |

Note: These values are for the neutral 3-aminobenzonitrile and serve as an illustrative example. The protonation in the hydrochloride salt would significantly lower these energy levels.

Beyond HOMO-LUMO energies, DFT calculations can provide a range of quantum chemical descriptors that quantify various aspects of a molecule's reactivity and electronic properties. rasayanjournal.co.in

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. irjweb.com By analyzing the Fukui functions, one can identify which atoms in the m-aminobenzonitrile hydrochloride are more susceptible to reacting with electron-donating or electron-accepting species. This is particularly useful in understanding its reaction mechanisms.

Table 3: Selected Quantum Chemical Descriptors for Aminobenzonitrile Derivatives

| Descriptor | Definition | Significance |

|---|---|---|

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Indicates the ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates greater stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A larger value indicates higher reactivity. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of chemical bonds. amrita.edu

By calculating the vibrational spectra of m-aminobenzonitrile hydrochloride, researchers can assign the experimentally observed spectral bands to specific molecular vibrations. researchgate.net This provides a detailed confirmation of the molecule's structure and bonding. For instance, the characteristic stretching frequencies of the C≡N, N-H, and C-N bonds can be identified and compared with experimental data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. This is particularly useful for understanding processes like adsorption and interfacial interactions.

MD simulations can be used to model the interaction of m-aminobenzonitrile hydrochloride with various surfaces or interfaces. rsc.org This is relevant for applications such as its use as a corrosion inhibitor, where the molecule adsorbs onto a metal surface. researchgate.net

The simulations can reveal the preferred orientation of the molecule upon adsorption and the nature of the forces driving this interaction, which can include electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov For instance, in an aqueous environment, the protonated amino group of m-aminobenzonitrile hydrochloride can form strong hydrogen bonds with a negatively charged surface. mdpi.com The simulations can also provide information on the binding energy between the molecule and the surface, which quantifies the strength of the adsorption. rsc.org

Analysis of Conformational Behavior in Solution

The conformational landscape of m-aminobenzonitrile, and by extension its hydrochloride salt, in solution is determined by the interplay of intramolecular forces, such as the rotation of the amino group, and intermolecular interactions with the solvent molecules. While specific data for the hydrochloride salt is not available, theoretical studies on similar molecules often employ methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) to simulate the solvent environment.

For m-aminobenzonitrile, the primary conformational flexibility arises from the rotation of the amino group relative to the benzene ring. In the gas phase, the molecule is expected to have a planar or near-planar minimum energy conformation to maximize π-conjugation between the amino lone pair and the aromatic system.

In a solution, particularly a polar one, the conformational equilibrium can be shifted. The solvent can stabilize different conformers to varying degrees based on their dipole moments. For the hydrochloride salt, the -NH3+ group would have a significantly different interaction with polar solvents compared to the neutral -NH2 group. Molecular dynamics simulations would be a powerful tool to explore the explicit interactions with solvent molecules and the resulting conformational dynamics.

A hypothetical conformational analysis would involve calculating the potential energy surface as a function of the C-C-N-H dihedral angle. The relative energies of different conformers (e.g., planar vs. pyramidalized amino group) would be determined.

Table 1: Hypothetical Conformational Analysis Data for M-Aminobenzonitrile in a Polar Solvent This table is illustrative and based on typical results from computational studies of similar aromatic amines. Specific experimental or calculated data for m-aminobenzonitrile hydrochloride is not available in the provided search results.

| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Planar | 0° | 0.0 | 3.5 |

| Twisted | 45° | 1.5 | 3.2 |

| Perpendicular | 90° | 3.8 | 2.9 |

Ab Initio Quantum Chemical Calculations for Advanced Electronic Properties

Ab initio quantum chemical methods are computational techniques based on the fundamental principles of quantum mechanics, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are instrumental in predicting the electronic structure and properties of molecules with high accuracy. For larger systems, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) offer a balance between computational cost and accuracy, making them suitable for studying molecules like m-aminobenzonitrile.

The electronic excited states of aminobenzonitriles are of significant interest due to the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the electron-donating amino group to the electron-accepting nitrile group and the phenyl ring. This process is highly dependent on the substitution pattern and the molecular conformation.

For m-aminobenzonitrile, TD-DFT calculations would be employed to predict the vertical excitation energies, oscillator strengths (which determine the intensity of absorption bands), and the nature of the electronic transitions. The character of the excited states (e.g., locally excited (LE) or charge-transfer (ICT)) can be analyzed by examining the molecular orbitals involved in the transitions. In a typical ICT state, the highest occupied molecular orbital (HOMO) would be localized on the amino group, while the lowest unoccupied molecular orbital (LUMO) would be centered on the benzonitrile (B105546) moiety.

The protonation of the amino group in the hydrochloride salt would drastically reduce its electron-donating ability, which would likely lead to a significant blue shift (increase in energy) of the ICT state and a decrease in its charge-transfer character.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for M-Aminobenzonitrile This table presents hypothetical data based on typical computational results for aminobenzonitriles. Specific data for m-aminobenzonitrile hydrochloride is not available in the provided search results.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Character |

| S1 | 4.20 | 0.015 | HOMO -> LUMO | LE/ICT |

| S2 | 4.85 | 0.250 | HOMO-1 -> LUMO | LE |

| S3 | 5.10 | 0.005 | HOMO -> LUMO+1 | ICT |

Reaction Pathway Calculations and Transition State Modeling

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction barriers. For m-aminobenzonitrile hydrochloride, a relevant reaction pathway to study would be the rotational isomerization of the aminium group (-NH3+) or potential proton transfer reactions in the excited state.

To model a reaction pathway, the coordinates of the atoms are systematically varied, and the energy is calculated at each point. The transition state is a first-order saddle point on this surface, representing the energy maximum along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy barrier. Methods such as nudged elastic band (NEB) or string methods can be used to find the minimum energy path between reactants and products.

For a process like the rotation of the amino group, the calculations would involve optimizing the geometry at various fixed dihedral angles to find the transition state, which would likely be the conformation where the amino group is perpendicular to the phenyl ring.

Table 3: Hypothetical Reaction Pathway Data for Amino Group Rotation in M-Aminobenzonitrile This table is illustrative and based on general principles of computational chemistry. Specific data for m-aminobenzonitrile hydrochloride is not available in the provided search results.

| Parameter | Reactant (Planar) | Transition State (Perpendicular) |

| C-N Bond Length (Å) | 1.39 | 1.42 |

| C-C-N Angle (°) | 120.5 | 120.0 |

| Imaginary Frequency (cm⁻¹) | N/A | -55 |

| Activation Energy (kcal/mol) | 0 | 3.8 |

Advanced Analytical Methodologies for the Study of M Aminobenzonitrile Hydrochloride

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the qualitative and quantitative analysis of m-aminobenzonitrile hydrochloride, ensuring its purity and monitoring its formation during chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of m-aminobenzonitrile hydrochloride and for real-time monitoring of its synthesis. A reverse-phase HPLC method is generally suitable for this purpose. While a specific, validated method for m-aminobenzonitrile hydrochloride is not widely published, a methodology can be effectively designed based on the analysis of related aromatic amines and benzonitrile (B105546) derivatives. nih.govwaters.comlcms.czthermofisher.com

A typical HPLC system would employ a C18 column, which is effective for separating a wide range of organic molecules. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to maintain a stable pH. thermofisher.comresearchgate.net The hydrochloride salt of m-aminobenzonitrile is acidic, and maintaining an acidic pH (e.g., pH 2.5-4) in the mobile phase can improve peak shape and retention time reproducibility by ensuring the amino group is consistently protonated. uba.ar Detection is commonly achieved using a UV detector, as the aromatic ring and nitrile group in m-aminobenzonitrile hydrochloride provide strong UV absorbance.

For reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the HPLC system. This allows for the tracking of the consumption of reactants and the formation of m-aminobenzonitrile hydrochloride, providing valuable kinetic data and helping to determine the optimal reaction endpoint.

Table 1: Illustrative HPLC Parameters for Purity Analysis of m-Aminobenzonitrile Hydrochloride

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table presents a hypothetical but scientifically grounded set of HPLC parameters for the analysis of m-aminobenzonitrile hydrochloride, based on established methods for similar aromatic amines.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile impurities and byproducts that may be present in m-aminobenzonitrile hydrochloride samples. Due to the relatively low volatility of the hydrochloride salt, derivatization is often necessary to convert the analyte into a more volatile form suitable for GC analysis. nih.gov Alternatively, the free base, m-aminobenzonitrile, can be analyzed directly if it is extracted from the salt form.

A common derivatization approach for amines is silylation, which replaces the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. For the GC separation, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically employed. nih.gov

The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities. The mass spectrometer detector provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized m-Aminobenzonitrile

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-400 amu |

This table outlines a plausible GC-MS method for the analysis of m-aminobenzonitrile (as its volatile derivative), drawing from standard practices for the analysis of similar aromatic compounds.

Electrochemical Methods in Reaction Mechanism Elucidation

Electrochemical techniques offer profound insights into the redox properties of m-aminobenzonitrile hydrochloride, which can be crucial for understanding its reactivity and potential applications in areas such as electropolymerization.

Cyclic Voltammetry for Redox Property Characterization

Cyclic voltammetry (CV) is a key electrochemical method used to study the oxidation and reduction processes of a substance. For m-aminobenzonitrile hydrochloride, CV can be employed to determine the oxidation potential of the amino group. While specific CV data for m-aminobenzonitrile hydrochloride is scarce, the electrochemical behavior of aniline (B41778) and its derivatives provides a strong basis for predicting its properties. srce.hrresearchgate.netarxiv.org

The electrochemical oxidation of the amino group on the benzene (B151609) ring is the primary redox process of interest. srce.hr In a typical CV experiment, a solution of m-aminobenzonitrile hydrochloride in a suitable solvent with a supporting electrolyte is subjected to a linearly scanned potential between two set points. The resulting current is plotted against the applied potential, yielding a voltammogram. The potential at which the oxidation peak appears provides information about the ease of removing an electron from the amino group. This oxidation is generally an irreversible process, often leading to the formation of radical cations that can subsequently polymerize on the electrode surface. researchgate.netarxiv.org

The experimental conditions, such as the solvent, electrolyte, and scan rate, can significantly influence the cyclic voltammogram.

Table 3: Notional Cyclic Voltammetry Parameters for m-Aminobenzonitrile Hydrochloride

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | 0.1 M Tetrabutylammonium Perchlorate in Acetonitrile |

| Analyte Concentration | 1 mM |